6-[(6-Methylpyridin-2-yl)amino]-6-oxohexanoic acid
Description
Properties
IUPAC Name |
6-[(6-methylpyridin-2-yl)amino]-6-oxohexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-9-5-4-6-10(13-9)14-11(15)7-2-3-8-12(16)17/h4-6H,2-3,7-8H2,1H3,(H,16,17)(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJVEHZNRJBBPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enzymatic Oxidation of 6-Aminohexanoic Acid
A foundational step in synthesizing 6-[(6-Methylpyridin-2-yl)amino]-6-oxohexanoic acid involves the production of 6-oxohexanoic acid. An enzymatic method developed by Phialemonium sp. AIU 274 employs ω-amino group-oxidizing enzyme (ω-AOX) to convert 6-aminohexanoic acid to 6-oxohexanoic acid with 100% yield under optimized conditions (30°C, pH 7.0, 30 hours). This reaction is facilitated by catalase to mitigate oxidative byproducts, ensuring high purity.
Subsequent Amination with 6-Methylpyridin-2-amine
The resulting 6-oxohexanoic acid is then subjected to amination with 6-methylpyridin-2-amine. While direct literature on this specific coupling is limited, analogous reactions utilize carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents like dichloromethane. The oxo group’s electrophilicity facilitates nucleophilic attack by the amine, forming the desired C–N bond. Purification via recrystallization or chromatography yields the final compound.
Multi-Step Organic Synthesis with Protecting Groups
Protection of Carboxylic Acid and Amino Groups
Adapting methodologies from the synthesis of (S)-2,6-diamino-5-oxohexanoic acid, the hexanoic acid backbone is protected using 9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu). This step ensures selectivity during subsequent reactions. For instance, L-2-aminoadipic acid is reacted with Fmoc-OSu in a water-acetone mixture, achieving a 96% yield of the protected intermediate.
Cyclization and Deprotection
Paraformaldehyde, under acidic catalysis (p-toluenesulfonic acid), induces cyclization to form a six-membered lactam intermediate. Subsequent deprotection using lithium hydroxide in ethanol-water mixtures cleaves the Fmoc group while hydrolyzing esters to carboxylic acids, yielding 6-oxohexanoic acid derivatives. Final amination with 6-methylpyridin-2-amine completes the synthesis.
Acid Chloride and Ester-Based Methods
Synthesis of Methyl 6-Oxohexanoate
Methyl 6-oxohexanoate, a key precursor, is synthesized via ozonolysis of cyclohexene followed by reductive workup. Adipic acid’s half-ester is converted to its acid chloride using thionyl chloride, which is then treated with methanol to form the methyl ester. Oxidation of the terminal hydroxyl group (e.g., Jones oxidation) introduces the oxo functionality.
Amination and Hydrolysis
The methyl ester undergoes nucleophilic substitution with 6-methylpyridin-2-amine in the presence of a base like triethylamine. Subsequent hydrolysis of the ester group using aqueous lithium hydroxide yields the target carboxylic acid. This method benefits from high functional group tolerance and scalability.
Comparative Analysis of Synthesis Methods
Mechanistic Insights and Reaction Optimization
Role of Catalysts in Enzymatic Reactions
The ω-AOX enzyme’s specificity for ω-amino groups ensures regioselective oxidation without over-oxidation to carboxylic acids. Catalase supplementation prevents peroxide accumulation, enhancing reaction longevity.
Solvent Effects in Multi-Step Synthesis
Toluene and ethyl acetate are critical for facilitating cyclization and intermediate solubility. Polar aprotic solvents like acetone improve Fmoc protection kinetics by stabilizing charged intermediates.
Kinetic Control in Ester Hydrolysis
Lithium hydroxide’s strong nucleophilicity ensures complete ester hydrolysis while preserving acid-sensitive functional groups. Adjusting pH to 6–7 post-hydrolysis minimizes side reactions.
Chemical Reactions Analysis
Types of Reactions
6-[(6-Methylpyridin-2-yl)amino]-6-oxohexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
6-[(6-Methylpyridin-2-yl)amino]-6-oxohexanoic acid has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antibacterial activity when coordinated with metal ions such as copper.
Industry: Utilized in the synthesis of other organic compounds and materials.
Mechanism of Action
The mechanism of action of 6-[(6-Methylpyridin-2-yl)amino]-6-oxohexanoic acid involves its interaction with specific molecular targets. When coordinated with metal ions, the compound can enhance the antibacterial activity by disrupting bacterial cell walls or interfering with essential enzymatic processes . The exact pathways and molecular targets depend on the specific application and the nature of the metal complex formed.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine-Substituted Analogues
6-[(4-Methylpyridin-2-yl)amino]-6-oxohexanoic Acid
- Structure : Differs in the position of the methyl group on the pyridine ring (4-methyl vs. 6-methyl).
- Properties : The positional isomerism may influence electronic effects and hydrogen bonding, affecting solubility and target binding.
- Applications : Used in medicinal chemistry as a building block for kinase inhibitors or receptor agonists .
6-{3-(1H-Imidazol-4-yl)propylaminomethyleneamino}-6-oxohexanoic Acid
- Structure : Incorporates an imidazole-propylguanidine moiety instead of pyridine.
- Biological Activity : Acts as a histamine H2 receptor agonist, demonstrating the impact of heterocyclic substituents on receptor specificity .
6-((6-Methoxypyridin-3-yl)-6-oxohexanoic Acid
Aromatic Phenyl-Substituted Analogues
6-(2,5-Dimethoxyphenyl)-6-oxohexanoic Acid
- Structure : Aromatic dimethoxyphenyl group replaces pyridine.
- Synthesis : Synthesized via Friedel-Crafts acylation of 1,4-dimethoxybenzene with adipoyl chloride (60% yield) .
- Applications : Precursor for psychedelic compound synthesis (e.g., 2C-H derivatives) .
6-(2,4-Dihydroxyl-5-methylphenyl)-6-oxohexanoic Acid
Heterocyclic and Complex Substituents
6-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)-6-oxohexanoic Acid
- Structure: Contains isoindolinone and dioxopiperidine moieties.
- Properties : High melting point (154–156°C) and moderate yield (67.8%) .
- Applications : Proteolysis-targeting chimera (PROTAC) for degrading LRG1 in renal fibrosis .
6-(5-Methyl-2-oxo-4-imidazolin-4-yl)-6-oxohexanoic Acid Ethyl Ester
Ester and Functionalized Derivatives
Methyl 6-(2,5-Dimethoxyphenyl)-6-oxohexanoate
- Structure : Methyl ester of 2.2.1.
- Synthesis : Esterification of the parent acid (94% yield) .
- Applications: Reduced to hexanoate derivatives for further functionalization.
(S)-6-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-6-oxohexanoic Acid
- Structure: Chiral center with benzyloxy and Boc-protected amino groups.
- Applications: Peptide synthesis intermediate, particularly for introducing branched amino acids .
Comparative Data Tables
Table 1: Structural and Physicochemical Comparison
Key Findings and Implications
- Substituent Position Matters : The position of methyl groups on pyridine (4- vs. 6-) influences electronic properties and binding interactions, impacting drug design .
- Phenolic Analogues Show Cytotoxicity: Aromatic substituents with hydroxyl groups exhibit notable anticancer activity, suggesting utility in oncology .
- Ester Derivatives Aid Synthesis : Functionalized esters serve as versatile intermediates for further reduction or conjugation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
